5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
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Overview
Description
5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3311~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves multiple steps, typically starting with the preparation of the core spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro linkage. Detailed synthetic routes are usually documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different alkyl or aryl groups .
Scientific Research Applications
5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
5,7-diphenyl-1,3-diazatricyclo[3.3.1.1(3,7)]decan-6-one: Similar spiro structure but with phenyl groups instead of propyl groups.
5,7-diethyl-2’,2’,6’,6’-tetramethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3,7)]decane-2,4’-piperidin]-6-one: Another spiro compound with different substituents.
Uniqueness
The uniqueness of 5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione lies in its specific propyl substituents and the resulting chemical properties.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5,7-dipropylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione |
InChI |
InChI=1S/C21H27N3O2/c1-3-9-19-11-23-13-20(10-4-2,17(19)25)14-24(12-19)21(23)15-7-5-6-8-16(15)22-18(21)26/h5-8H,3-4,9-14H2,1-2H3,(H,22,26) |
InChI Key |
OVZPELMJAIREHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5NC4=O)CCC |
Origin of Product |
United States |
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